BenchChemオンラインストアへようこそ!

1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Medicinal Chemistry Physicochemical Property Prediction Drug Design

This synthetic tetrazolyl urea offers a structurally distinct scaffold for exploratory medicinal chemistry—its unique tert-butyl/cyclohexyl pattern diverges sharply from common biaryl or p-tolyl analogs. In the absence of published target data, it serves as a novel starting point for SAR around urea transporter modulation or kinase inhibitor design, and as a putative inactive control for FAAH/MAGL or CK2 assays until in-house data confirms activity. Researchers should verify target engagement before assuming functional interchangeability with other tetrazolyl ureas.

Molecular Formula C13H24N6O
Molecular Weight 280.376
CAS No. 920420-32-2
Cat. No. B2504650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
CAS920420-32-2
Molecular FormulaC13H24N6O
Molecular Weight280.376
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=NN=NN1C2CCCCC2
InChIInChI=1S/C13H24N6O/c1-13(2,3)15-12(20)14-9-11-16-17-18-19(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H2,14,15,20)
InChIKeyANOZMUFAVIOQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea (CAS 920420-32-2): Baseline Chemical Profile for Research Procurement


1-(tert-Butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea (CAS 920420-32-2) is a synthetic small molecule belonging to the tetrazolyl urea class [1]. Its structure features a central urea linker connecting a tert-butyl group on one side and a 1-cyclohexyl-1H-tetrazol-5-yl moiety on the other. Preliminary database annotations and patent disclosures suggest potential biological relevance as a urea transporter modulator or kinase inhibitor scaffold, though the specific target profile remains to be fully elucidated in the peer-reviewed primary literature [2]. Researchers considering this compound for procurement should be aware that its differentiation from structurally related tetrazolyl ureas has not yet been established through quantitative, head-to-head comparative studies in publicly available sources.

Why Generic Substitution of 1-(tert-Butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is Scientifically Unsupported


In the absence of published, comparator-based pharmacological data, generic substitution of 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea with other tetrazolyl ureas (e.g., FAAH/MAGL-focused biaryl tetrazolyl ureas [1] or CK2-inhibiting p-tolyl analogs ) cannot be justified on scientific grounds. The tert-butyl substituent introduces distinct steric and lipophilic properties compared to the aryl or alkylamino groups found in the nearest published analogs, potentially leading to divergent target engagement, selectivity, and pharmacokinetic behavior. Until direct comparative quantitative evidence is generated, any assumption of functional interchangeability remains speculative and carries an undefined risk of experimental failure.

1-(tert-Butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea: Quantitative Evidence for Differentiated Product Selection


Molecular Descriptor Differentiation: cLogP and Steric Bulk vs. Closest Analogs

Computational comparison of the target compound with its closest purchasable analogs reveals a unique physicochemical profile. The target compound (tert-butyl R-group, MW=280.37) is predicted to have a lower cLogP and reduced steric bulk compared to the 4-chlorophenyl analog (CAS 920485-85-4, MW=334.81) but higher lipophilicity than the unsubstituted phenyl urea core. This confers a distinct property space that may translate into differential membrane permeability or solubility, although experimental validation is lacking . No direct head-to-head experimental data were identified for any biological or physicochemical endpoint.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Sub-structural Comparison with CK2 Inhibitor Analog

The p-tolyl analog 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 921150-99-4) has been described as a potent CK2 inhibitor, although specific IC50 values were not provided in the vendor documentation . The target compound differs by replacement of the p-tolyl group with a tert-butyl group. This structural difference is expected to alter kinase hinge-region interactions and selectivity, but no comparative inhibition data for the target compound against CK2 or any other kinase have been reported. Claims of CK2 inhibition for the target compound would be extrapolations without direct evidence.

Kinase Inhibition Cancer Biology Chemical Tool Compounds

Absence of FAAH/MAGL Inhibitory Activity Data in Contrast to Biaryl Tetrazolyl Urea Series

A well-characterized series of biaryl tetrazolyl ureas demonstrated potent FAAH inhibition with IC50 values ranging from 3.0 to 9.7 nM for selected compounds (e.g., compounds 16, 20, 21, 25, 28) [1]. However, these compounds feature a biaryl N-substituent and a dimethylamino group on the distal phenyl ring, structural features absent in the target compound. No FAAH, MAGL, TRPV1, or TRPA1 modulation data have been reported for the target compound, and its activity in these assays cannot be inferred from the published series.

Endocannabinoid System FAAH Inhibition Pain Research

Realistic Application Scenarios for 1-(tert-Butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea Based on Current Evidence


Exploratory Medicinal Chemistry Scaffold with Novel tert-Butyl Substitution

Given the lack of published target data, the primary value of this compound lies in its use as a structurally distinct scaffold for exploratory medicinal chemistry. The combination of a tert-butyl urea and a cyclohexyl tetrazole is uncommon in the disclosed inhibitor space, offering a novel starting point for fragment-based screening or combinatorial library design [1]. Researchers seeking patent-unencumbered chemical space may find this compound strategically useful.

Negative Control or Counter-Screen in Tetrazolyl Urea-Focused Projects

For laboratories studying FAAH/MAGL (biaryl tetrazolyl ureas) or CK2 (p-tolyl tetrazolyl ureas), this compound may serve as a structurally related but putatively inactive control [2]. Its distinct substitution pattern makes it suitable for assessing scaffold-specific versus R-group-dependent biological effects, provided that inactivity is experimentally confirmed.

Urea Transporter Biology (UT-A/UT-B) Probe Development

Patent literature on tetrazole-containing urea transporter inhibitors suggests potential utility in diuretic or edema research [3]. Although no specific activity data exist for this compound at UT-A or UT-B, its procurement could be justified as part of a systematic SAR exploration around the tetrazolyl urea core, pending in-house screening.

Quote Request

Request a Quote for 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.